molecular formula C7H2Cl3N3 B1396530 2,4,6-trichloro-pyrido[3,2-d]pyrimidine CAS No. 1036738-12-1

2,4,6-trichloro-pyrido[3,2-d]pyrimidine

Cat. No.: B1396530
CAS No.: 1036738-12-1
M. Wt: 234.5 g/mol
InChI Key: KPUMPJIRBVOFGW-UHFFFAOYSA-N
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Description

2,4,6-trichloro-pyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₂Cl₃N₃ and a molecular weight of 234.47 g/mol It is characterized by the presence of three chlorine atoms at positions 2, 4, and 6 on a pyrido[3,2-d]pyrimidine ring system

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 2,4,6-Trichloropyrido[3,2-d]pyrimidine are not mentioned, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloropyrido[3,2-d]pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. This inhibition leads to a reduction in the synthesis of pyrimidine and purine, thereby affecting the overall production of RNA and DNA . Additionally, 2,4,6-Trichloropyrido[3,2-d]pyrimidine interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol 3-kinase pathway, which is involved in cell proliferation, growth, differentiation, and apoptosis . By altering this pathway, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can impact cell survival and function.

Molecular Mechanism

At the molecular level, 2,4,6-Trichloropyrido[3,2-d]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to dihydrofolate reductase results in the inhibition of this enzyme, thereby reducing the availability of tetrahydrofolate for nucleotide synthesis . Additionally, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2,4,6-Trichloropyrido[3,2-d]pyrimidine remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 2,4,6-Trichloropyrido[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, 2,4,6-Trichloropyrido[3,2-d]pyrimidine can induce toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.

Metabolic Pathways

2,4,6-Trichloropyrido[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways that involve the reduction of its chlorine atoms and subsequent conjugation with other molecules for excretion . These metabolic processes can affect the levels of metabolites and influence the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 2,4,6-Trichloropyrido[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of 2,4,6-Trichloropyrido[3,2-d]pyrimidine can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

2,4,6-Trichloropyrido[3,2-d]pyrimidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-pyrido[3,2-d]pyrimidine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method involves the use of 2,4,6-trichloropyrimidine as a starting material . The reaction conditions often include the use of chlorinating agents and solvents such as dichloromethane or chloroform, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trichloro-pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions are derivatives of this compound with various functional groups replacing the chlorine atoms .

Comparison with Similar Compounds

2,4,6-trichloro-pyrido[3,2-d]pyrimidine can be compared with other similar compounds such as:

Properties

IUPAC Name

2,4,6-trichloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUMPJIRBVOFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(N=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705408
Record name 2,4,6-Trichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036738-12-1
Record name 2,4,6-Trichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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